molecular formula C22H21N3O5 B2569646 8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-3-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE CAS No. 923150-42-9

8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-3-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE

Cat. No.: B2569646
CAS No.: 923150-42-9
M. Wt: 407.426
InChI Key: HFGKHLDYVOLSSI-UHFFFAOYSA-N
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Description

8-(2H-1,3-Benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from basic heterocyclic ketones. The process often includes the formation of spirohydantoins, which are key intermediates in the synthesis . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar steps as in laboratory synthesis, with adjustments for scalability and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives with potentially different properties.

Scientific Research Applications

8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-19(16-6-7-17-18(12-16)30-14-29-17)24-10-8-22(9-11-24)20(27)25(21(28)23-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGKHLDYVOLSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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